3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-14-6-4-13-8-15(19(21)25-17(13)10-14)12-5-7-16(22-2)18(9-12)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKIEHKMGJUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280476 | |
| Record name | 3-(3,4-dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-57-7 | |
| Record name | NSC17062 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4-dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromen-2-one precursor under acidic conditions. The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, alkanes
Substitution: Amides, thioesters
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate with related coumarin derivatives:
Pharmacokinetic Considerations
- Lipophilicity : The acetate ester in the target compound improves cell membrane permeability compared to the carboxylic acid derivative () but reduces water solubility.
- Metabolic Stability : Trifluoromethyl groups () enhance resistance to metabolic degradation, whereas methoxy groups may increase susceptibility to demethylation.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, a compound belonging to the class of chromen-2-ones, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16O6, with a molecular weight of 340.33 g/mol. The compound features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group and an acetate group, contributing to its diverse biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C19H16O6 |
| Molecular Weight | 340.33 g/mol |
| CAS Number | 6296-57-7 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl acetate |
The biological activity of this compound is hypothesized to stem from its structural similarity to other dimethoxyphenyl compounds, which are known to interact with various biological targets. The primary mechanisms include:
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, potentially increasing its antioxidant capacity.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Antimicrobial Properties : Coumarin derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Antioxidant Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, a study reported an IC50 value of 39.64 µM for acetylcholinesterase inhibition by related coumarins .
Antimicrobial Activity
Research indicates that coumarin derivatives possess varying degrees of antimicrobial activity. In one study, several coumarins were tested against Mycobacterium tuberculosis and showed moderate activity, underscoring the potential of this compound in antimicrobial applications .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 lung carcinoma) suggest that this compound may exhibit selective cytotoxic effects. The results indicated that certain structural modifications could enhance cytotoxic potency .
Case Studies
- Study on Acetylcholinesterase Inhibition : A series of coumarin derivatives were synthesized and tested for their ability to inhibit AChE. The study found that specific substitutions at the C6 and C7 positions significantly enhanced inhibitory activity compared to standard drugs .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various coumarins against Gram-positive and Gram-negative bacteria. Results indicated that compounds with methoxy substitutions exhibited superior antimicrobial properties .
Q & A
Basic: What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate?
Answer:
The synthesis typically involves acetylating 7-hydroxycoumarin derivatives. A standard method includes reacting 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one with acetyl chloride or acetic anhydride in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like acetone or dimethylformamide (DMF) . For example, analogous compounds (e.g., ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) are synthesized via nucleophilic substitution between hydroxycoumarins and halogenated esters . Yield optimization often requires controlled stoichiometry and reaction times (6–12 hours).
Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and acetyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for the lactone and acetate moieties) .
- UV/Vis : Analyzes conjugation patterns in the coumarin core .
- X-ray Crystallography : Resolves 3D molecular geometry and packing (e.g., bond angles and dihedral angles in similar chromene derivatives) .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxycoumarins .
- Catalyst Use : Anhydrous ZnCl₂ or K₂CO₃ accelerates acetylation .
- Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts like unreacted starting materials .
Advanced: How should researchers resolve contradictions in spectral or biological activity data?
Answer:
- Cross-Validation : Combine NMR with X-ray crystallography to confirm structural assignments .
- Computational Modeling : DFT calculations predict electronic transitions (UV/Vis) or NMR chemical shifts to validate experimental data .
- Biological Replicates : Repeat cytotoxicity assays (e.g., MTT tests) under standardized conditions to address variability in activity data .
Advanced: What methodologies are recommended for assessing biological activity?
Answer:
- In Vitro Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination) .
- Enzyme Inhibition Assays : Test interactions with targets like topoisomerase-II or COX-2 via fluorescence-based kits .
- Antimicrobial Screening : Employ disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .
Advanced: How can stability studies under varying pH and temperature be designed?
Answer:
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 37°C and analyze degradation products via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis radiation and monitor photodegradation using LC-MS .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Synthesize analogs with modified methoxy/acetyl groups and compare bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical binding interactions with target proteins .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with biological data to predict activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
